Cas no 140669-89-2 (Kadsurenin D)

Kadsurenin D structure
Kadsurenin D structure
Product Name:Kadsurenin D
CAS No:140669-89-2
MF:C21H24O5
MW:356.412266731262
CID:209495
PubChem ID:91884949
Update Time:2025-09-22

Kadsurenin D Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3.2.1]oct-3-ene-2,8-dione,7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-(2-propen-1-yl)-, (1S,5S,6R,7R)-
    • Kadsurenin D
    • Bicyclo[3.2.1]oct-3-ene-2,8-dione,7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-(2-propenyl)-, (1S,5S,6R,7R)-(9CI)
    • Bicyclo[3.2.1]oct-3-ene-2,8-dione,7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-(2-propenyl)-,[1S-(6-endo,7-exo)]-
    • (1S,5S,6R,7R)-7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione
    • Bicyclo[3.2.1]oct-3-ene-2,8-dione, 7-(3,4-dimethoxyphenyl)-3-methoxy-6-methyl-5-(2-propen-1-yl)-, (1S,5S,6R,7R)-
    • AKOS032949029
    • Inchi: 1S/C21H24O5/c1-6-9-21-11-16(26-5)19(22)18(20(21)23)17(12(21)2)13-7-8-14(24-3)15(10-13)25-4/h6-8,10-12,17-18H,1,9H2,2-5H3/t12-,17+,18-,21-/m1/s1
    • InChI Key: IYEJIWMVJJRSMG-RQJAOHDJSA-N
    • SMILES: O=C1[C@H]2C(C(=C[C@]1(CC=C)[C@H](C)[C@H]2C1C=CC(=C(C=1)OC)OC)OC)=O

Computed Properties

  • Exact Mass: 356.16200
  • Monoisotopic Mass: 356.16237386g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 61.8Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.18±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 501.4±50.0 °C at 760 mmHg
  • Flash Point: 218.9±30.2 °C
  • Solubility: Insuluble (4.6E-3 g/L) (25 ºC),
  • PSA: 61.83000
  • LogP: 3.29790
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

Kadsurenin D Security Information

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